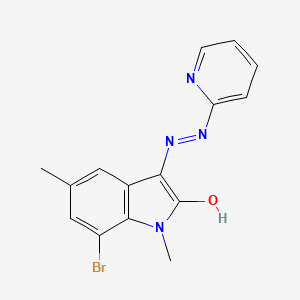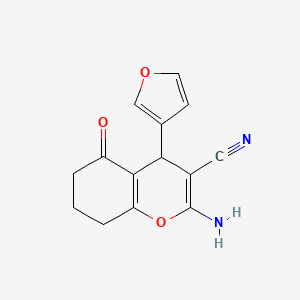
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), also known as BIPY-H, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Mécanisme D'action
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) exerts its biological effects through the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of topoisomerases, which are enzymes that play a critical role in DNA replication and repair. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the activity of certain kinases, which are proteins that regulate cellular signaling pathways. By inhibiting these enzymes and proteins, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) can disrupt cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have a variety of biochemical and physiological effects. In cancer cells, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) induces cell death through the activation of apoptosis, a process by which cells self-destruct. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. In addition to its anti-cancer properties, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have anti-inflammatory and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is its high yield in the synthesis process, making it a cost-effective compound for research purposes. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is also stable and can be stored for long periods of time without degradation. However, one limitation of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are several potential future directions for the study of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One area of research could focus on the development of new drugs based on the structure of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). Another area of research could focus on the use of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) as a tool for studying cellular processes, particularly in cancer cells. Additionally, further studies are needed to understand the potential toxicity and side effects of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) in vivo.
Méthodes De Synthèse
The synthesis of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves the reaction of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione with 2-pyridinylhydrazine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically high, making 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) a cost-effective compound for research purposes.
Applications De Recherche Scientifique
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been studied for its potential use in the development of new drugs and as a tool for studying cellular processes.
Propriétés
IUPAC Name |
7-bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-9-7-10-13(19-18-12-5-3-4-6-17-12)15(21)20(2)14(10)11(16)8-9/h3-8,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSOHOJJVMBOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC3=CC=CC=N3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5088381.png)

![1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}](/img/structure/B5088393.png)
![methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5088403.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B5088409.png)
![5-{[(4-sec-butylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5088410.png)
![2-(2,4-dichlorophenyl)-3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5088426.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5088434.png)
![2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5088443.png)
![3-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5088450.png)
![[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5088465.png)
![3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride hydrate](/img/structure/B5088475.png)
![N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5088481.png)
